molecular formula C15H14F2N2O3S B4432966 2,6-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2,6-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B4432966
M. Wt: 340.3 g/mol
InChI Key: PGPIOCWRYCEVOI-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H14F2N2O3S. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of difluorobenzamide and sulfamoylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 4-sulfamoylphenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The difluoro groups on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group, resulting in the formation of sulfonic acid or sulfinic acid derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, sulfonic acid derivatives, and various coupled aromatic compounds.

Scientific Research Applications

2,6-Difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is similar in structure but contains a chloro and methoxy group instead of difluoro groups.

    2,6-Difluorobenzoic acid: This compound shares the difluorobenzamide core but lacks the sulfamoylphenyl group.

    2,6-Difluorophenyl isocyanate: This compound contains the difluorophenyl group but has an isocyanate functional group instead of the benzamide structure.

Uniqueness

2,6-Difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to the presence of both difluorobenzamide and sulfamoylphenyl groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c16-12-2-1-3-13(17)14(12)15(20)19-9-8-10-4-6-11(7-5-10)23(18,21)22/h1-7H,8-9H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPIOCWRYCEVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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